molecular formula C20H20FN3O4 B2910445 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537678-96-9

4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2910445
CAS No.: 537678-96-9
M. Wt: 385.395
InChI Key: BAGZCKMBISUBMT-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative of significant interest in medicinal chemistry and drug discovery research. This scaffold is recognized for its structural similarity to potent kinase inhibitors, making it a valuable chemical tool for probing enzyme function and signaling pathways. Research on analogous compounds demonstrates that this chemotype can exhibit potent and selective inhibitory activity against a range of protein kinases , which are critical targets in oncology and inflammatory diseases. The specific substitution pattern on this molecule, featuring the 2,5-dimethoxyphenyl and 4-fluorophenyl groups, is designed to optimize interactions with the ATP-binding pocket of target kinases, potentially leading to enhanced selectivity and potency. Current investigations focus on its utility as a lead compound for the development of novel therapeutics, particularly in areas such as cancer research where dysregulated kinase activity is a hallmark. The development of kinase inhibitors remains a cornerstone of targeted cancer therapy , and this compound provides researchers with a sophisticated starting point for structure-activity relationship (SAR) studies. Its primary research value lies in its potential to help elucidate complex cellular signaling mechanisms and to serve as a precursor for more potent and selective drug candidates.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(26)22-11)15-10-14(27-2)8-9-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGZCKMBISUBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,5-Dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound within the tetrahydropyrimidine class that has recently attracted significant attention due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The specific synthetic pathway has been reported to yield a light yellow solid with a melting point of 281-283°C and a yield of approximately 69% . The synthetic route often includes the reaction of 4-fluoroaniline with ethylacetoacetate and urea under reflux conditions.

Biological Activity

The biological activities of this compound have been primarily investigated in the context of anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising anticancer activities. Specifically, this compound has shown potential as an inhibitor of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis .

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method. The results indicated a significant reduction in cell viability at certain concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl rings and the tetrahydropyrimidine core can significantly influence its potency and selectivity against various biological targets. For example:

  • The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • The fluorine atom's electronegativity can affect binding interactions with target enzymes or receptors.

Case Studies

Several case studies have explored the biological efficacy of similar compounds within the tetrahydropyrimidine class:

  • Inhibition of Thymidine Phosphorylase : A study demonstrated that compounds with similar structural features inhibited TP effectively, leading to reduced tumor growth in xenograft models .
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques have shown favorable interactions between this compound and key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase .
  • Pharmacokinetic Studies : Evaluation using Swiss ADME software has provided insights into the drug-likeness and pharmacokinetic profiles of this compound, indicating good absorption and bioavailability potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydropyrimidine Core

The table below highlights key structural differences among analogs:

Compound Name Position 4 Substituent Position 5 Substituent Functional Group (Position 2) Molecular Weight Key Properties/Activities Reference
Target Compound 2,5-dimethoxyphenyl N-(4-fluorophenyl) carboxamide 2-oxo 385.37 Potential enzyme inhibition (inference) -
N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-nitrophenyl N-(2,4-dimethylphenyl) 2-oxo 383.39 Crystallographic stability via H-bonding
4-(2-chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-chlorophenyl N-(4-fluorophenyl) carboxamide 2-thioxo (S instead of O) 375.8 Altered H-bonding due to thione group
3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid None Carboxylic acid 2,4-dioxo 250.20 High binding affinity (-8.7 kcal/mol) for KFase
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3,5-bis(trifluoromethyl) Ethyl ester 2-oxo 412.30 Enhanced lipophilicity due to CF3 groups
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitrophenyl group in enhances hydrogen bonding with neighboring molecules, stabilizing crystal lattices, whereas the 2,5-dimethoxyphenyl group in the target compound may favor π-π stacking due to methoxy’s electron-donating nature.
  • Thioxo vs. Oxo: Substitution of the 2-oxo with thioxo (e.g., ) reduces hydrogen-bond acceptor strength (S vs.
  • Carboxamide vs. Ester : The ethyl ester in increases hydrophobicity compared to carboxamide derivatives, impacting bioavailability.

Conformational Analysis and Crystallography

  • Dihedral Angles : In the target compound, the 2,5-dimethoxyphenyl and 4-fluorophenyl groups likely form dihedral angles with the tetrahydropyrimidine ring, influencing molecular packing. Analogous compounds (e.g., ) exhibit dihedral angles of 12–86° between substituents and the core, affecting crystal symmetry and stability .
  • Hydrogen Bonding : The 2-oxo group participates in N–H⋯O interactions, as seen in , whereas thioxo analogs () form weaker C–H⋯S bonds. Methoxy groups in the target compound may engage in C–H⋯O interactions .

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